2-(Morpholin-4-ylsulfonyl)aniline
Overview
Description
2-(Morpholin-4-ylsulfonyl)aniline is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-ylsulfonyl)aniline typically involves the reaction of aniline derivatives with sulfonyl chlorides or sulfonic acids. One common method is the direct sulfonylation of aniline derivatives using sulfonyl chlorides in the presence of a base, such as triethylamine, under reflux conditions . Another method involves the use of sulfonyl radicals generated from sulfinates under photoredox-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonylation reactions using sulfonyl chlorides and aniline derivatives. The reaction is typically carried out in a solvent such as dichloromethane or toluene, with the addition of a base to neutralize the hydrochloric acid byproduct . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-ylsulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-(Morpholin-4-ylsulfonyl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-ylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, sulfonamide derivatives, including this compound, are known to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-ylsulfonyl)aniline
- 2-(Morpholin-4-ylsulfonyl)phenylacetamide
- N-(4-(Morpholin-4-ylsulfonyl)phenyl)acetamide
Uniqueness
2-(Morpholin-4-ylsulfonyl)aniline is unique due to its specific structural features, such as the morpholine ring and the sulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-morpholin-4-ylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPZGLWVUUJJTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360618 | |
Record name | 2-(morpholin-4-ylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208643-03-2 | |
Record name | 2-(morpholin-4-ylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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